Product packaging for 2-(Tert-butoxy)-6-chloroaniline(Cat. No.:)

2-(Tert-butoxy)-6-chloroaniline

Cat. No.: B7978532
M. Wt: 199.68 g/mol
InChI Key: NDCPIHFGKIWRHS-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-chloroaniline (CAS 1369877-65-5) is a versatile aromatic amine building block in chemical synthesis. Its molecular structure, featuring both chloro and tert-butoxy functional groups on the aniline ring, makes it a valuable precursor in several research areas . A primary application is in the development of agrochemicals, where the compound serves as a key intermediate for synthesizing herbicides and insecticides; the specific arrangement of substituents is crucial for conferring desired biological activity in crop protection agents . Furthermore, the aromatic amine group allows this compound to participate in coupling reactions, making it useful in the research and development of dyes and pigments . In pharmaceutical research, it is employed as a construction block for creating more complex molecular architectures with potential bioactive properties . Please note that this product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B7978532 2-(Tert-butoxy)-6-chloroaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPIHFGKIWRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Chemistry of 2 Tert Butoxy 6 Chloroaniline

Reactivity at the Amine Functionality

The primary amine group is a key site of reactivity, readily participating in a variety of bond-forming reactions. However, its reactivity is sterically modulated by the adjacent bulky tert-butoxy (B1229062) group, which can influence reaction rates and, in some cases, necessitate specific catalytic systems or harsher reaction conditions compared to unhindered anilines.

The nitrogen atom of 2-(tert-butoxy)-6-chloroaniline can act as a nucleophile to form new carbon-nitrogen bonds through alkylation and arylation reactions. These transformations are fundamental for building more complex molecular architectures.

N-Alkylation involves the reaction of the aniline (B41778) with alkyl halides or other alkylating agents. While specific examples for this compound are not extensively documented in dedicated studies, the general reaction proceeds via nucleophilic attack of the amine on the alkylating agent. The reaction often requires a base to neutralize the hydrogen halide byproduct. The steric hindrance from the ortho-substituents may necessitate the use of more reactive alkylating agents or more forcing conditions.

N-Arylation , particularly through transition-metal-catalyzed cross-coupling reactions, is a powerful method for the synthesis of diarylamines. The Chan-Evans-Lam (CEL) and Buchwald-Hartwig reactions are prominent examples of copper- and palladium-catalyzed N-arylation, respectively. These methods are generally tolerant of a wide range of functional groups. For instance, the copper-catalyzed arylation of nitrogen nucleophiles is a favored method due to the lower cost and toxicity of copper and its tolerance for aerobic conditions. The reaction of anilines with aryl halides or boronic acids provides access to N-aryl anilines, which are important structural motifs. The efficiency of such reactions can be significantly influenced by the choice of catalyst, ligand, base, and solvent. Given the steric hindrance around the nitrogen atom in this compound, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings would likely be the methods of choice, as they are known to be effective for coupling sterically demanding substrates.

Table 1: Representative N-Arylation Reaction Conditions This table presents generalized conditions for N-arylation reactions applicable to substituted anilines.

Reaction Type Catalyst Ligand Base Solvent Typical Temperature
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃ Xantphos, RuPhos NaOt-Bu, K₃PO₄ Toluene (B28343), Dioxane 80-120 °C
Chan-Evans-Lam Coupling Cu(OAc)₂, CuI Pyridine (B92270), Phenanthroline Pyridine, Et₃N DCM, Toluene Room Temp. - 100 °C
Ullmann Condensation CuI, Cu₂O Proline, DMEDA K₂CO₃, Cs₂CO₃ DMF, DMSO 100-190 °C

The amine functionality of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides, and sulfonylation with sulfonyl chlorides to yield sulfonamides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. A base, such as pyridine or triethylamine, is commonly added to scavenge the HCl byproduct. The bulky tert-butoxy group adjacent to the amine is expected to decrease the rate of these reactions due to steric hindrance, potentially requiring longer reaction times or higher temperatures to achieve good conversion.

Anilines are crucial building blocks for a vast array of nitrogen-containing heterocyclic compounds, synthesized through condensation reactions with various electrophilic partners. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines (Combes synthesis), while condensation with 1,2-dicarbonyls can yield quinoxalines. Although specific examples starting from this compound are not prominently featured in the literature, its participation in such cyclization strategies is chemically plausible. The substitution pattern would result in highly substituted heterocyclic products, with the chloro and tert-butoxy groups positioned on the benzo-fused portion of the new ring system. The steric bulk of the tert-butoxy group could influence the regioselectivity and feasibility of the cyclization step.

The primary aromatic amine of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl). The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann-type reactions. This allows for the introduction of a range of substituents, including halides (–F, –Cl, –Br, –I), cyano (–CN), hydroxyl (–OH), and hydrogen (–H). The steric hindrance from the ortho tert-butoxy group might pose a challenge for the initial diazotization step, potentially requiring carefully controlled conditions to prevent unwanted side reactions or decomposition of the diazonium intermediate.

Reactivity at the Chloro-Substituted Aromatic Ring

The chlorine atom on the aromatic ring offers another handle for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The mechanism typically involves a two-step sequence: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion).

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as –NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The aromatic ring of this compound lacks strong electron-withdrawing groups. The tert-butoxy group is an electron-donating group, and the amine is also strongly donating, while the chlorine atom is weakly deactivating. This electronic profile makes the ring electron-rich and thus disfavors the formation of the negatively charged Meisenheimer complex required for the SNAr mechanism. Consequently, displacing the chlorine atom via a classical SNAr reaction would be extremely difficult and would require very harsh conditions or the use of a strong nucleophile. Recent studies, however, have shown that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, which can be influenced by the nature of the nucleophile and leaving group.

Table 2: Factors Influencing SNAr Reactivity

Factor Favorable for SNAr Unfavorable for SNAr Relevance to this compound
Ring Substituents Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to leaving group Electron-donating groups (e.g., -OR, -NH₂) Unfavorable (Contains two electron-donating groups)
Leaving Group F > Cl > Br > I (for the addition step) I > Br > Cl > F (for the elimination step) Chlorine is a moderate leaving group.
Nucleophile Strong nucleophiles (e.g., RO⁻, R₂N⁻) Weak nucleophiles A strong nucleophile would be required.
Solvent Polar aprotic solvents (e.g., DMSO, DMF) Protic or nonpolar solvents Standard polar aprotic solvents would be used.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi-res.com this compound, with its chloro substituent, is a suitable substrate for a variety of these powerful reactions.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki coupling suggest its applicability. The chloro group can participate in the catalytic cycle, which typically involves oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product. The bulky tert-butoxy group ortho to the chlorine may influence the reaction rate and efficiency. cuny.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is particularly relevant for modifying the aniline moiety or for coupling the aryl chloride with another amine. For instance, selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the potential for controlled functionalization of molecules with multiple halide sites. nih.gov The choice of phosphine (B1218219) ligands is crucial in these reactions, with bulky, electron-rich ligands often improving reaction efficiency and scope. youtube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orggold-chemistry.org This reaction allows for the introduction of alkynyl groups onto the aromatic ring of this compound at the position of the chlorine atom. The reaction proceeds under mild conditions and is tolerant of various functional groups. wikipedia.orglibretexts.org The general mechanism involves the formation of a copper(I) acetylide, which then reacts with the palladium(II) intermediate formed from the oxidative addition of the aryl chloride.

Cross-Coupling Reaction Catalyst System Typical Reactants Bond Formed
Suzuki CouplingPalladium catalyst, BaseOrganoboron compound, Aryl halideC-C
Buchwald-Hartwig AminationPalladium catalyst, Base, Phosphine ligandAmine, Aryl halideC-N
Sonogashira CouplingPalladium catalyst, Copper(I) co-catalyst, BaseTerminal alkyne, Aryl halideC-C (sp-sp2)

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. libretexts.orgmasterorganicchemistry.com The regioselectivity of EAS reactions on this compound is governed by the directing effects of the existing substituents.

The tert-butoxy group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.com The lone pairs on the oxygen atom can stabilize the cationic intermediate (sigma complex) formed during the reaction. libretexts.org The amino group is also a powerful activating ortho-, para-director. Conversely, the chloro group is a deactivating, ortho-, para-director. libretexts.orgpressbooks.pub While it withdraws electron density inductively (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating and directing effects of the tert-butoxy and amino groups are expected to dominate. However, the positions ortho and para to the amino group are already substituted (with the tert-butoxy and chloro groups). The position para to the tert-butoxy group is occupied by the amino group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the tert-butoxy group and meta to the chloro group, which are the C4 and C6 positions. Steric hindrance from the bulky tert-butoxy group may favor substitution at the less hindered C4 position. pressbooks.pubechemi.com

Substituent Electronic Effect Directing Effect
-O-t-BuActivating (Resonance)Ortho, Para
-NH2Activating (Resonance)Ortho, Para
-ClDeactivating (Inductive), Weakly Activating (Resonance)Ortho, Para

Transformations Involving the Tert-Butoxy Group

The tert-butoxy group in this compound is not merely a passive spectator; it can undergo specific chemical transformations.

The tert-butoxy group is a common protecting group for phenols and anilines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. vulcanchem.comresearchgate.net Treatment of this compound with a strong acid, such as trifluoroacetic acid or hydrochloric acid, will lead to the cleavage of the tert-butyl ether, yielding 2-amino-3-chlorophenol. researchgate.net This deprotection is a useful synthetic step to unmask the phenolic hydroxyl group for further functionalization.

While less common, rearrangements involving the tert-butoxy group can occur under certain conditions. For instance, under strong acid catalysis and heat, a Fries-type rearrangement could potentially occur, leading to the migration of the tert-butyl group from the oxygen to the aromatic ring. However, the specific conditions and likelihood of such a rearrangement for this particular substrate would require experimental investigation.

Oxidative and Reductive Transformations of the Aniline Moiety

The aniline moiety in this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group can be oxidized to various functional groups, such as nitroso, nitro, or even undergo oxidative polymerization. The choice of oxidizing agent and reaction conditions will determine the product. For example, strong oxidizing agents could lead to the formation of the corresponding nitrobenzene (B124822) derivative.

Reduction: While the aniline is already in a reduced state, the aromatic ring itself can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexylamine (B46788) derivative. The chloro group can also be removed via reductive dehalogenation, for example, using catalytic hydrogenation with a palladium catalyst.

Multi-Component Reactions and Complex Cascade Processes with this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govencyclopedia.pub The functional groups present in this compound make it a potential candidate for participation in certain MCRs.

For instance, the amino group could participate in imine-based MCRs like the Strecker or Ugi reactions. nih.gov In a Strecker reaction, an amine, an aldehyde or ketone, and a cyanide source react to form an α-aminonitrile. nih.gov The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.

Cascade reactions, which involve a series of intramolecular transformations, could also be envisioned. For example, after an initial intermolecular reaction involving the amino or chloro group, subsequent intramolecular cyclizations could lead to the formation of heterocyclic structures. The specific design of such cascade processes would depend on the other reactants and reaction conditions employed. beilstein-journals.orgresearchgate.netnih.gov

Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) moiety, combined with the directing and protective effects of its substituents, makes 2-(tert-butoxy)-6-chloroaniline a key starting material for a diverse range of organic molecules.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Substituted anilines are foundational building blocks for many important heterocyclic systems.

Pyridines: The synthesis of substituted pyridine (B92270) rings can be achieved through various condensation reactions. For instance, procedures involving the reaction of anilines with dicarbonyl compounds or their equivalents can yield highly functionalized pyridines. nih.govresearchgate.net The specific substitution on this compound allows for the creation of pyridine derivatives with a defined substitution pattern, which is crucial for tuning the biological activity or material properties of the final product. nih.gov Bis-heterocyclic compounds, which can exhibit enhanced biological activity, have also been synthesized from precursors like 2,6-diaminopyridine, highlighting the utility of substituted amino-aromatics in building complex systems. bas.bg

Quinolines: Quinolines are a prominent class of heterocycles with a wide array of biological activities. nih.gov Several synthetic methods, including the Friedländer synthesis, Skraup synthesis, and transition-metal-catalyzed cyclizations, utilize anilines as key precursors. organic-chemistry.org The electrophilic cyclization of N-(2-alkynyl)anilines is a modern approach that produces substituted quinolines under mild conditions. nih.gov this compound can be elaborated into such alkynyl anilines, which upon cyclization would yield quinolines with specific substituents at defined positions, a critical feature for developing targeted therapeutic agents. mdpi.com

Imidazoles and Benzimidazoles: Imidazoles and their fused-ring counterparts, benzimidazoles, are core structures in many pharmaceutical agents. nih.govnih.gov The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with aldehydes or carboxylic acids. rsc.orgmdpi.combeilstein-journals.org this compound can be chemically transformed into the necessary o-phenylenediamine derivative, serving as a precursor for 2-substituted benzimidazoles. researchgate.netnih.gov Alternative metal-free methods, such as the potassium tert-butoxide-promoted cyclization of 2-iodoanilines with nitriles, also provide a route to these heterocycles, demonstrating the versatility of substituted anilines in modern synthetic strategies. nih.gov The synthesis of non-fused imidazoles can also be accomplished from appropriate diamine precursors derived from anilines. nih.govacs.org

Compound ClassSynthetic Role of Precursor
Pyridines Precursor for highly substituted pyridine rings.
Quinolines Building block for functionalized quinoline (B57606) skeletons via cyclization.
Imidazoles Starting material for the synthesis of substituted imidazole (B134444) rings.
Benzimidazoles Key intermediate for creating functionalized benzimidazole (B57391) cores.

The amino group of this compound readily undergoes acylation to form a wide range of substituted anilide derivatives. These anilides are not only important final products in their own right, often exhibiting biological activity, but also serve as intermediates for further functionalization. nih.govsciforum.net For example, the directed ortho-hydroxylation of anilides can be achieved using metallaphotocatalysis, a technique that allows for the introduction of a hydroxyl group at a specific position. nih.govresearchgate.net This methodology could be applied to anilides derived from this compound to generate complex aminophenol structures, which are valuable in medicinal chemistry and material science. nih.gov The process for preparing 2-chloro or 2,6-dichloroanilines often proceeds through an anilide intermediate, underscoring the importance of anilides in synthetic pathways. google.comgoogle.com

Derivative ClassSynthetic Transformation
N-Acyl Anilides Acylation of the amino group with acyl halides or anhydrides. nih.govsciforum.net
Hydroxylated Anilides Directed C-H hydroxylation of the corresponding anilide. nih.govresearchgate.net

Anilines are classical precursors in the synthesis of azo dyes. Through diazotization of the primary amino group followed by coupling with a suitable aromatic partner, this compound can be converted into a variety of azo dyes. The specific substituents—the chloro and tert-butoxy (B1229062) groups—would modulate the electronic properties of the resulting chromophore, thereby influencing its color and fastness properties. Substituted anilines, such as 2,6-dicyanoanilines, have been explicitly noted as intermediates for azo dyes, highlighting the role of this compound class in the coloration industry. researchgate.net Furthermore, its structure makes it a candidate for creating other specialty organic compounds where precise substitution patterns are required to achieve desired physical or chemical properties. researchgate.net

Compound TypeSynthetic Role
Azo Dyes Diazotized intermediate for coupling with aromatic compounds.
Specialty Chemicals Versatile building block for complex organic molecules.

Utilization in the Development of Advanced Materials

The unique electronic and steric properties imparted by the chloro and tert-butoxy substituents make this compound an attractive building block for advanced materials with tailored functionalities.

Material TypeRole of this compound
Liquid Crystals Precursor for the synthesis of mesogenic molecules. researchgate.net
OLED Intermediates Building block for creating charge-transporting or emissive materials. researchgate.netuniss.it

Substituted anilines can be utilized as monomers for the synthesis of high-performance polymers. The amino group provides a reactive site for polymerization reactions, such as the formation of polyamides through reaction with diacyl chlorides, or polyimides. The presence of the chloro and tert-butoxy groups on the aromatic ring would significantly influence the properties of the resulting polymer, including its thermal stability, solubility in organic solvents, and optical properties like refractive index. Research has shown that polymers derived from substituted anilines can possess interesting magnetic or light-absorbing properties, opening up applications in advanced technologies. researchgate.net

Polymer TypeRole in Synthesis
Polyamides Diamine monomer for polycondensation reactions.
Polyimides Precursor to diamine monomers for polymerization.
Functional Polymers Introduction of specific properties (e.g., solubility, thermal stability).

Intermediate for Ligand and Catalyst Synthesis in Asymmetric Catalysis

The strategic use of sterically demanding and electronically distinct building blocks is a cornerstone in the development of novel ligands for asymmetric catalysis. While direct and extensive research on the application of This compound in the synthesis of chiral ligands and catalysts is not widely documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in this field. The presence of a bulky tert-butoxy group and a chloro substituent ortho to the amine functionality provides a unique steric and electronic profile that could be exploited in the design of highly selective catalytic systems.

The core principle behind asymmetric catalysis lies in the creation of a chiral environment around a metal center, which is achieved through the use of chiral ligands. These ligands are organic molecules that bind to the metal, and their three-dimensional structure dictates the stereochemical outcome of the catalyzed reaction. The aniline functional group in This compound serves as a key reactive handle for incorporating this molecule into larger, more complex ligand architectures.

One plausible synthetic route involves the transformation of the aniline group into a variety of coordinating moieties. For instance, it could be acylated with a chiral carboxylic acid to form a chiral amide, or it could undergo condensation with a chiral aldehyde to form a chiral imine. These new functionalities can then act as coordinating sites for a metal. The tert-butoxy and chloro groups would play a crucial role in influencing the conformational rigidity of the resulting ligand and the steric environment around the metal center. This steric hindrance is often a critical factor in achieving high levels of enantioselectivity in catalytic reactions.

The electronic properties of the substituents are also significant. The electron-donating nature of the tert-butoxy group and the electron-withdrawing nature of the chloro group can modulate the electron density on the coordinating atom, thereby influencing the catalytic activity and stability of the resulting metal complex.

While specific examples are not available for This compound , the synthesis of chiral ligands from other sterically hindered anilines provides a conceptual framework. For example, a practical catalytic method for the synthesis of sterically hindered anilines has been described, highlighting the importance of such compounds. rsc.org These anilines can be key precursors to various ligand types, including those used in organocatalysis and transition metal catalysis. The development of chiral ligands from substituted anilines is an active area of research, with applications in a wide range of asymmetric transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of 2-(tert-butoxy)-6-chloroaniline.

In ¹H NMR spectroscopy of this compound, the chemical shift, multiplicity (splitting pattern), and integration of each signal reveal the electronic environment and connectivity of the protons. The tert-butoxy (B1229062) group is expected to produce a sharp, intense singlet due to the nine equivalent protons, appearing in the upfield region. The protons on the aromatic ring will appear further downfield and will exhibit splitting patterns based on their coupling with neighboring protons. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable.

Based on established principles, the predicted ¹H NMR spectral data are as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic H (H4)~7.0 - 7.2Triplet (t)1H
Aromatic H (H3, H5)~6.7 - 6.9Doublet (d)2H
Amine (-NH₂)~3.5 - 4.5Broad Singlet (br s)2H
tert-Butyl (-C(CH₃)₃)~1.3 - 1.5Singlet (s)9H
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons attached to electronegative atoms (oxygen, nitrogen, chlorine) and the aromatic carbons are expected to appear downfield, while the aliphatic carbons of the tert-butyl group will be upfield.

The predicted ¹³C NMR spectral data are summarized below:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C2, C6)~145 - 150
Quaternary Aromatic (C1)~120 - 125
Aromatic CH (C4)~128 - 130
Aromatic CH (C3, C5)~115 - 120
Quaternary tert-Butyl (-(O)C(CH₃)₃)~75 - 80
Methyl (-C(CH₃)₃)~28 - 30
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H3-H4 and H4-H5), confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu It would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum, for instance, confirming the assignment of the aromatic CH carbons and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and insights into the molecule's structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. In positive ion mode, this compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺. This allows for the direct determination of the compound's nominal and monoisotopic molecular weight.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass, the chemical formula (C₁₀H₁₄ClNO) can be confirmed, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Ion Calculated Monoisotopic Mass (Da) Formula
[M]199.0764C₁₀H₁₄³⁵ClNO
[M+H]⁺200.0837C₁₀H₁₅³⁵ClNO⁺
Note: Calculations are for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful technique for the analysis of aromatic amines like this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Detailed research findings on analogous aromatic amines demonstrate that chromatographic separation is often achieved using columns such as biphenyl (B1667301) or C18 reversed-phase columns. nih.gov For instance, a method developed for 39 primary aromatic amines utilized an Ultra biphenyl column (100 mm x 2.1 mm, 5 μm) to achieve effective separation. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution with an organic modifier, such as methanol (B129727) or acetonitrile, often containing an acid like formic acid to improve ionization efficiency. sciex.comsemanticscholar.org

Mass spectrometry detection is commonly performed using electrospray ionization (ESI) in the positive ion mode, which is well-suited for protonating the amine functional group. nih.govsciex.com The instrument is often operated in multi-reaction monitoring (MRM) mode for quantitative analysis, providing high sensitivity and selectivity. nih.gov However, it has been noted in studies of related compounds that ortho-chlorinated aniline (B41778) derivatives can sometimes present challenges in LC-ESI-MS/MS analysis, potentially exhibiting lower signal intensity compared to other isomers. researchgate.net The limits of detection for similar aromatic amines can be in the low nanogram per milliliter (ng/mL) range. nih.govsciex.com

Table 1: Typical LC-MS/MS Parameters for Analysis of Aromatic Amines

ParameterTypical Value / ConditionSource(s)
Chromatography System UHPLC / HPLC sciex.comusda.gov
Column Reversed-phase (e.g., Kinetex F5, Ultra biphenyl) nih.govsciex.com
Mobile Phase A Water with 0.05-0.1% Formic Acid sciex.comsemanticscholar.org
Mobile Phase B Methanol or Acetonitrile sciex.comsemanticscholar.org
Flow Rate 0.3 - 0.4 mL/min sciex.com
Column Temperature 40 °C sciex.com
Ionization Mode Electrospray Ionization (ESI), Positive nih.govsciex.com
Detection Triple Quadrupole (MS/MS), MRM Mode nih.govsciex.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are crucial non-destructive techniques for identifying the functional groups present in this compound. By measuring the vibrations of bonds within the molecule, these methods provide a unique "fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the aniline moiety, the tert-butoxy group, and the chloro-substituent. Analysis of similar compounds allows for the prediction of these bands. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group are found just below 3000 cm⁻¹. docbrown.info

Vibrations corresponding to the aromatic ring (C=C stretching) are expected around 1490-1600 cm⁻¹. researchgate.net The C-O stretching of the ether linkage in the tert-butoxy group would likely produce a strong band in the 1200-1260 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, often between 580 and 780 cm⁻¹. docbrown.info Raman spectroscopy provides complementary information and is particularly useful for identifying the symmetric vibrations of the molecule.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Source(s)
Amine (N-H) Stretching3300 - 3500 researchgate.net
Amine (N-H) Twisting / Wagging1060 - 1170, ~625 researchgate.net
Aromatic Ring (C-H) Stretching3000 - 3100 docbrown.info
Aromatic Ring (C=C) Stretching1490 - 1600 researchgate.net
Aliphatic (tert-butyl C-H) Stretching2880 - 3000 docbrown.info
Ether (C-O) Stretching1200 - 1260 docbrown.info
Chloroalkane (C-Cl) Stretching580 - 780 docbrown.info

X-ray Crystallography for Solid-State Structure Determination of Derivatives

In a typical X-ray diffraction experiment, a single crystal of a derivative is irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the exact position of each atom. Studies on derivatives of other complex organic molecules show that this analysis provides key structural parameters. nih.gov

The data obtained includes the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁/c), and the dimensions of the unit cell. nih.gov It precisely defines bond lengths, bond angles, and torsion angles within the molecule. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, which can significantly influence the physical properties of the solid. nih.gov For a derivative of this compound, this would confirm the substitution pattern on the aniline ring and detail the conformation of the bulky tert-butoxy group.

Chromatographic Techniques for Purity Assessment and Separation

Column chromatography is a fundamental purification technique used extensively in synthetic chemistry to isolate a target compound from a mixture. For this compound, this method would be employed to separate it from starting materials, by-products, and other impurities following its synthesis.

The process involves a stationary phase, typically silica (B1680970) gel, packed into a column. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through it. Separation is achieved based on the differential adsorption of the components to the silica gel. Given the polarity of the aniline group, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methyl-tert-butyl ether) would likely be effective. nih.gov By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity, allowing for the collection of pure fractions of this compound.

Gas Chromatography (GC) is a high-resolution technique used for assessing the purity of volatile and thermally stable compounds. It is suitable for analyzing this compound, provided that appropriate conditions are used.

The compound is vaporized in a heated inlet and separated on a capillary column, such as an SE-54 or SE-30, before being detected. epa.gov However, a significant challenge in the GC analysis of compounds containing a tert-butoxy group is their potential for thermal degradation in the GC inlet. nih.gov Research on tert-butoxycarbonyl (t-Boc) protected amines has shown that pyrolysis can occur at elevated inlet temperatures (e.g., 250-300 °C), leading to the cleavage of the tert-butyl group and the formation of degradation products, which can result in analytical errors. nih.gov Therefore, careful optimization of the inlet temperature is critical to ensure the integrity of the analyte.

For detection, a mass spectrometer (GC-MS) is highly effective, as it provides both retention time and mass spectral data for confident identification. nih.govuzh.ch Derivatization of the amine group, for instance through tosylation, has been shown to improve the chromatographic separation of chloroaniline isomers and yield distinct mass spectra, which can be a useful strategy if isomeric impurities are present. nih.gov

Table 3: General Parameters and Considerations for GC Analysis

ParameterTypical Value / ConditionConsiderations / FindingsSource(s)
Column Fused Silica Capillary (e.g., SE-54)May not resolve all isomers; an alternate column may be needed. epa.gov
Injection SplitlessSuitable for trace analysis. epa.gov
Inlet Temperature Optimized (e.g., < 250 °C)High temperatures can cause pyrolysis of the tert-butoxy group. nih.gov
Carrier Gas Helium or HydrogenStandard carrier gases for GC. researchgate.net
Detector Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD)MS provides structural information; NPD is selective for nitrogen. epa.govnih.gov
Derivatization TosylationCan improve separation of isomers and provide clearer mass spectra. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies reporting quantum chemical calculations for 2-(tert-butoxy)-6-chloroaniline. Such calculations are fundamental to understanding a molecule's behavior at the electronic level.

Density Functional Theory (DFT) Applications

No published research has utilized Density Functional Theory (DFT) to investigate this compound. DFT is a powerful computational method used to determine the electronic structure of molecules, providing insights into optimized geometry, vibrational frequencies, and electronic properties. For related molecules like 2-chloroaniline (B154045), DFT has been used to study intermolecular interactions. researchgate.net However, the influence of the bulky tert-butoxy (B1229062) group in this compound would significantly alter its electronic and steric properties, making direct extrapolation from simpler analogues unreliable.

Hartree-Fock (HF) Methods

Similarly, the application of Hartree-Fock (HF) methods to this compound has not been documented. The HF method is a foundational ab initio calculation that approximates the many-electron wavefunction, providing a basis for more complex correlated methods. researchgate.net Studies on other substituted anilines have employed HF calculations to compare with experimental data and other theoretical methods, but no such data exists for the title compound. researchgate.netvulcanchem.com

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not available in the scientific literature. FMO analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity. For other chloro-substituted and aniline-based compounds, FMO analysis has been instrumental in explaining their electronic transitions and reactivity patterns. nih.govdergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites and predicting how it will interact with other molecules. nih.govresearchgate.net This analysis is vital for understanding non-covalent interactions and potential binding sites.

Molecular Modeling and Docking Studies for Molecular Interactions

No molecular modeling or docking studies have been published specifically for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.comnih.govresearchgate.net This method is extensively used in drug discovery to screen potential inhibitors for biological targets. While docking studies have been performed on a vast number of compounds, including other substituted anilines and chloroquinolines, this compound has not been among them. researchgate.netresearchgate.netmdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

There is no research available that employs computational methods to elucidate the reaction mechanisms involving this compound. Computational chemistry is often used to map reaction pathways, calculate activation energies, and identify transition states, providing a detailed understanding of how a chemical reaction occurs. The photodegradation mechanism of the simpler 2-chloroaniline has been investigated, but similar studies for the tert-butoxy substituted analogue are absent. researchgate.net

Transition State Analysis and Energy Barriers

A critical aspect of understanding a chemical reaction's feasibility and rate is the analysis of its transition states and the associated energy barriers. This involves computationally modeling the high-energy intermediate structures that a molecule must pass through to transform from reactant to product. For this compound, such analyses would be crucial in predicting its reactivity in various chemical transformations, such as nucleophilic substitution or coupling reactions. The energy barrier, or activation energy, determines the kinetic viability of a reaction pathway. Without specific computational studies on this molecule, any discussion of its transition states and energy barriers would be purely speculative and not based on concrete research findings.

Prediction and Validation of Spectroscopic Properties through Computation

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are then often validated by comparison with experimental data. This synergy between computation and experiment is a cornerstone of modern chemical research, allowing for the confident assignment of spectral features to molecular structures and electronic transitions. For this compound, while experimental spectroscopic data may exist in various databases, specific computational studies aimed at predicting and validating these properties are not readily found in published literature.

Future Directions and Emerging Research Avenues for 2 Tert Butoxy 6 Chloroaniline

Development of More Sustainable and Green Synthesis Approaches

The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for synthesizing key intermediates like 2-(Tert-butoxy)-6-chloroaniline. Future research will likely focus on aligning its production with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer reagents. researchgate.netgcande.org

Key research avenues include:

Catalyst- and Solvent-Free Reactions: Inspired by advancements in the synthesis of other aniline (B41778) derivatives, researchers may explore catalyst- and solvent-free conditions. nih.gov Such methods, often utilizing thermal activation, can dramatically reduce the environmental impact by eliminating the need for potentially hazardous catalysts and organic solvents, which are major contributors to chemical waste. gcande.orgnih.gov

Mechanochemistry: This approach uses mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of a solvent. nih.gov Investigating mechanochemical routes for the synthesis and derivatization of this compound could lead to significant reductions in solvent usage and potentially unlock novel reaction pathways. nih.gov

Energy-Efficient Methodologies: The application of alternative energy sources like microwave and ultrasound irradiation represents a promising frontier. These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.org For instance, a two-step N-deprotonation and N-alkylation process has been shown to achieve nearly quantitative yields under ultrasound and microwave conditions for similar compounds. rsc.org

Green Synthesis StrategyPotential AdvantageRelevant Research Principle
Catalyst- & Solvent-Free SynthesisReduces chemical waste and simplifies purification.Eliminating auxiliary substances wherever possible. gcande.orgnih.gov
MechanochemistryMinimizes or eliminates the need for solvents, can improve yields.Increases energy efficiency and can enable solvent-free reactions. nih.gov
Microwave/Ultrasound AssistanceAccelerates reactions and lowers energy consumption.Enhances reaction rates and yields through targeted energy input. rsc.org

Exploration of Novel Reactivities and Derivatization Pathways

While the existing applications of this compound establish its utility, its full reactive potential remains largely untapped. Future research will undoubtedly focus on exploring new transformations of its core structure to generate a wider array of complex molecules. The presence of the amine group, the chloro substituent, and the aromatic ring provides multiple sites for functionalization.

Potential areas for exploration include:

Cross-Coupling Reactions: The chloro-substituent could be a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds.

Cyclocondensation Reactions: The aniline moiety is a classic precursor for the synthesis of heterocyclic systems. Investigating its reaction with various building blocks could lead to the creation of novel fused-ring structures, such as imidazopyridines, which have shown biological activity. journalajocs.com

Reactions at the Amino Group: Beyond simple acylation or alkylation, derivatization of the amino group could lead to more complex structures. For example, reaction with isocyanates could yield urea (B33335) derivatives, while condensation with aldehydes could form Schiff bases, which are versatile intermediates for further synthesis. chemrxiv.org

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The true value of a chemical building block lies in the properties of the molecules derived from it. A major future direction will be the rational design and synthesis of advanced derivatives of this compound tailored for specific, high-value applications in fields ranging from medicine to materials science.

Medicinal Chemistry: Aniline and its derivatives are privileged scaffolds in drug discovery. By modifying the this compound core, researchers could create libraries of compounds for screening against various biological targets. For example, derivatives of 6-chloro-substituted heterocycles have demonstrated potential as antifungal agents, suggesting a promising avenue for investigation. journalajocs.comresearchgate.net The structure could serve as a starting point for developing kinase inhibitors or other targeted therapies. researchgate.net

Materials Science: The compound's structure can be incorporated into larger, functional molecules. Derivatives could be designed as anion sensors, where the aniline N-H group acts as a hydrogen-bond donor to recognize and bind specific anions, potentially triggering a fluorescent response. nih.gov The synthesis of highly conjugated systems based on this scaffold could lead to new organic light-emitting materials. nih.gov

Application AreaDerivative Design StrategyPotential Function
Medicinal ChemistryIncorporate into heterocyclic systems (e.g., imidazopyridines).Antifungal agents, kinase inhibitors. researchgate.netjournalajocs.com
Materials ScienceSynthesize bisphenylurea derivatives.Fluorescent anion sensors. nih.gov
Materials ScienceBuild extended conjugated systems.Organic light-emitting materials. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new derivatives, modern synthesis technologies will be indispensable. Integrating the synthesis and derivatization of this compound with flow chemistry and automated platforms is a key future direction.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. beilstein-journals.org These include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. nih.govmdpi.com When combined with automated systems, it allows for the rapid synthesis of compound libraries in an "assembly line" fashion. chemrxiv.org This approach would enable researchers to efficiently explore a wide chemical space by systematically varying reactants and conditions, significantly accelerating the identification of derivatives with desired properties. chemrxiv.orgnih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound—specifically its hydrogen-bonding amine group and aromatic ring capable of π-π stacking—make it an attractive candidate for designing self-assembling systems.

Future research could explore the synthesis of derivatives designed to self-assemble into well-defined nanostructures. For instance, attaching long alkyl chains or specific recognition motifs could induce the formation of self-assembled monolayers (SAMs) on surfaces like gold. nih.gov Such SAMs could find applications in modifying electrode surfaces or in the fabrication of organic electronic devices like OLEDs. nih.gov Furthermore, the compound could be used as a building block for larger host molecules in host-guest chemistry or as a component in the formation of complex, functional supramolecular architectures. nih.gov The ability to control the self-assembly of pterin (B48896) derivatives through chemical modification highlights how targeted synthesis can influence supramolecular behavior. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-butoxy)-6-chloroaniline, and how can reaction conditions be optimized?

  • Methodology : The tert-butoxy group is typically introduced via nucleophilic substitution using tert-butanol or tert-butyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF). Optimization involves temperature control (60–80°C) and monitoring via TLC/HPLC to avoid over-alkylation. The chloro substituent may require protection during synthesis, as seen in related aniline derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the tert-butoxy group (singlet at ~1.3 ppm for 1H^1H, 28–30 ppm for 13C^{13}C) and aromatic protons (6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) resolves co-eluting impurities. IR spectroscopy confirms amine (-NH₂) and ether (C-O-C) functional groups .

Q. What stability considerations are critical for storing this compound?

  • Methodology : The tert-butoxy group is prone to cleavage under acidic conditions. Store the compound in inert atmospheres (argon) at –20°C, shielded from light. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify decomposition pathways, such as tert-butyl group loss or amine oxidation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or regioselectivity in derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions, guiding functionalization at the para position of the aniline ring. Molecular docking studies (AutoDock Vina) assess potential bioactivity, such as interactions with kinase active sites, leveraging the chloro group’s electron-withdrawing effects .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals. For ambiguous mass spectra, isotopic labeling or tandem MS/MS fragmentation clarifies structural ambiguities. Conflicting UV-Vis data may require solvent polarity adjustments or pH-dependent studies to probe electronic transitions .

Q. How can this compound be applied in medicinal chemistry, and what assays validate its biological relevance?

  • Methodology : As a building block for kinase inhibitors, functionalize the aniline group via Buchwald-Hartwig coupling to introduce heterocycles. Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and evaluate selectivity via kinase profiling (Eurofins KinaseScan). SAR studies correlate substituent effects (e.g., tert-butoxy vs. methoxy) with potency .

Q. What catalytic systems enable efficient cross-coupling reactions involving this compound?

  • Methodology : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) facilitate Suzuki-Miyaura couplings with aryl boronic acids. For Ullmann-type reactions, CuI/1,10-phenanthroline in DMSO at 100°C achieves C-N bond formation. Monitor reaction progress via GC-MS to optimize catalyst loading and ligand ratios .

Key Research Considerations

  • Contradiction Management : Conflicting spectral data may arise from tautomerism or residual solvents. Always report solvent peaks and run deuterium exchange experiments for -NH₂ confirmation .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.